ethyl 5-bromo-1H-pyrrole-3-carboxylate
Description
Ethyl 5-bromo-1H-pyrrole-3-carboxylate is a brominated pyrrole derivative with an ethyl ester group at the 3-position of the heterocyclic ring. Pyrrole derivatives are pivotal in medicinal and organic chemistry due to their role as intermediates in synthesizing bioactive molecules. The bromine atom at position 5 enhances reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the introduction of diverse aryl or heteroaryl groups . This compound is synthesized via bromination of the parent pyrrole ester, as exemplified by the methyl ester analog (CAS 16420-39-6), which is prepared using N-bromosuccinimide (NBS) in tetrahydrofuran at low temperatures .
Properties
Molecular Formula |
C7H8BrNO2 |
|---|---|
Molecular Weight |
218.05 g/mol |
IUPAC Name |
ethyl 5-bromo-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C7H8BrNO2/c1-2-11-7(10)5-3-6(8)9-4-5/h3-4,9H,2H2,1H3 |
InChI Key |
WKZCJHDTNXPBJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC(=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Isomers and Analogs
Ethyl 5-Bromo-1H-Pyrrole-2-Carboxylate
This positional isomer features the ester group at the 2-position instead of 3. The altered substitution pattern affects electronic properties and reactivity. For instance, the 2-carboxylate isomer (CAS 740813-37-0) has a molecular weight of 218.05 g/mol, similar to the 3-carboxylate analog, but its steric and electronic profiles differ, influencing its utility in subsequent reactions .
Methyl 5-Bromo-1H-Pyrrole-3-Carboxylate
Replacing the ethyl ester with a methyl group reduces steric bulk and alters solubility. This analog (CAS 16420-39-6) is synthesized via NBS-mediated bromination under cryogenic conditions, a method adaptable to the ethyl ester variant .
Ethyl 5-Bromo-6-Ethyl-3-Hydroxy-1-Methyl-1H-Pyrrolo[2,3-b]Pyridine-2-Carboxylate
A more complex derivative with a fused pyrrolopyridine ring, additional substituents (ethyl, methyl, hydroxy), and a molecular weight of 327.17 g/mol.
Heterocyclic Derivatives with Bromine and Ester Groups
Ethyl 5-Bromopyrazolo[1,5-a]Pyridine-3-Carboxylate
This pyrazolopyridine derivative (CAS 741717-60-2) shares a bromine atom and ester group but differs in ring structure. Its structural similarity score (0.69) to pyrrole derivatives suggests moderate overlap in reactivity, though the pyridine nitrogen may confer distinct electronic properties .
Ethyl 5-Amino-1-(2-Bromophenyl)-1H-Pyrazole-3-Carboxylate
A pyrazole-based analog (CAS 1269294-14-5) with a bromophenyl substituent.
Comparative Data Table
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